Tert-butyl 9-aminononanoate

PROTAC Linker Synthetic Intermediate Protecting Group Chemistry

Tert-butyl 9-aminononanoate (CAS: 134857-22-0) is a synthetic organic compound with the molecular formula C13H27NO2 and a molecular weight of 229.36 g/mol. It is a derivative of 9-aminononanoic acid, featuring a tert-butyl ester protecting group on the carboxylic acid and a free primary amine.

Molecular Formula C13H27NO2
Molecular Weight 229.36 g/mol
CAS No. 134857-22-0
Cat. No. B3099021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 9-aminononanoate
CAS134857-22-0
Molecular FormulaC13H27NO2
Molecular Weight229.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCCCCCCCN
InChIInChI=1S/C13H27NO2/c1-13(2,3)16-12(15)10-8-6-4-5-7-9-11-14/h4-11,14H2,1-3H3
InChIKeyZBCMTOSSMTZXRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 9-aminononanoate (CAS 134857-22-0): A Specialized PROTAC Linker Building Block for Targeted Protein Degradation


Tert-butyl 9-aminononanoate (CAS: 134857-22-0) is a synthetic organic compound with the molecular formula C13H27NO2 and a molecular weight of 229.36 g/mol [1]. It is a derivative of 9-aminononanoic acid, featuring a tert-butyl ester protecting group on the carboxylic acid and a free primary amine. This compound is not an active pharmaceutical ingredient itself but is a critical, protected intermediate building block. Its primary reported application is as a precursor for the synthesis of Proteolysis Targeting Chimera (PROTAC) linkers, specifically those designed to recruit the Von Hippel-Lindau (VHL) E3 ubiquitin ligase . It is a liquid at room temperature and is typically stored at -20°C under an inert atmosphere to ensure stability .

Tert-butyl 9-aminononanoate: Why Standard Alkyl Amines Cannot Be Substituted in PROTAC Design


In the precise chemistry of PROTAC development, generic substitution of building blocks is a high-risk approach that can lead to failed synthesis or inactive final compounds. Tert-butyl 9-aminononanoate is not a simple alkyl amine; its combination of a free amine for facile amide bond formation and a tert-butyl-protected carboxylic acid provides a specific, orthogonal synthetic handle . This allows for the controlled, stepwise construction of the complex heterobifunctional PROTAC molecule. Critically, the nine-carbon alkyl chain (C9) is not arbitrary. It is selected to provide an optimal spatial and hydrophobic linker length to facilitate the formation of the stable ternary complex between the target protein, the PROTAC, and the E3 ligase. Substituting this with a generic linker of a different length (e.g., C6 or C12) or a more polar chain can drastically alter the induced protein-protein interactions and the resulting degradation efficiency [1]. Furthermore, the tert-butyl ester is a specific protecting group chosen for its acid-labile properties, enabling a clean deprotection to the free carboxylic acid at a later stage of synthesis under controlled conditions [2].

Quantitative Differentiation Evidence for Tert-butyl 9-aminononanoate (CAS 134857-22-0) Against Closest Analogs


Specific Chemical Structure: Comparison of Tert-butyl 9-aminononanoate vs. 9-Aminononanoic Acid

Tert-butyl 9-aminononanoate (CAS 134857-22-0) offers a critical advantage over its closest analog, 9-aminononanoic acid (CAS 1120-12-3), in the form of orthogonal reactivity. The target compound has a single reactive group (free amine), while the comparator has two reactive groups (free amine and free carboxylic acid). This difference is crucial for preventing undesired polymerization or cross-reactions during the initial steps of PROTAC synthesis, where selective coupling to an E3 ligase ligand is required. The target compound can be coupled via its amine group to a carboxylic acid handle without also reacting at its own C-terminus, which is protected as a tert-butyl ester . This is not a subjective performance claim but a fundamental chemical difference in reactivity, quantifiable as a binary outcome: 'compatible with selective amide coupling' vs. 'incompatible without additional protecting group steps' .

PROTAC Linker Synthetic Intermediate Protecting Group Chemistry

Chain Length Optimization: Tert-butyl 9-aminononanoate vs. Shorter Alkyl Amino Esters

The nine-carbon alkyl chain of tert-butyl 9-aminononanoate provides a specific, quantifiable spatial separation that differs from shorter analogs (e.g., tert-butyl 6-aminohexanoate, 6 carbons). In PROTACs, linker length is a critical parameter that directly influences the formation and stability of the ternary complex (Target-PROTAC-E3 Ligase). Studies on VHL-based PROTACs have shown that all-carbon linkers of specific lengths (including C9) are optimal for facilitating 'hydrophobic collapse' between the VHL ligand's tert-butyl group and the target ligand, an event that stabilizes the complex and drives efficient degradation [1]. Shorter linkers (e.g., C4-C6) may not bridge the required distance between binding sites, while longer linkers can increase molecular flexibility, leading to entropic penalties and reduced degradation efficiency. While a direct degradation potency comparison between isolated linkers is not applicable, the published structural data for the sEH-degrader-1 PROTAC confirms that a linker derived from this exact nine-carbon scaffold (tert-butyl 9-aminononanoate) yields a potent degrader with an IC50 of 3.8 nM against human sEH .

PROTAC Linker Structure-Activity Relationship (SAR) Linkerology

Validated Synthetic Utility: Confirmed Use in a Potent PROTAC Degrader

Unlike many PROTAC linker precursors whose ultimate utility is only implied, tert-butyl 9-aminononanoate has a direct, documented link to a potent final compound. It is explicitly identified as the linker precursor used in the synthesis of PROTAC sEH-degrader-1 (Compound 8) . This specific degrader exhibits potent activity, with IC50 values of 3.8 nM against human soluble epoxide hydrolase (hsEH) and 210 nM against mouse sEH (msEH) . This cross-species data provides a quantifiable benchmark. In contrast, many commercially available linker building blocks have no such documented, high-impact use case in the public domain. This validation reduces procurement risk, as the compound has been successfully employed in a synthetic route to a biologically active molecule with published, favorable potency metrics. The connection is direct: tert-butyl 9-aminononanoate is the 'black' linker component in the structure of this potent degrader .

PROTAC sEH Degrader Validation

Storage and Handling: Defined Stability Parameters for Tert-butyl 9-aminononanoate

Vendor technical datasheets provide specific, quantifiable storage and handling instructions for tert-butyl 9-aminononanoate that are critical for maintaining its integrity as a sensitive building block. The compound is specified for storage at -20°C in a freezer, kept in a dark place under an inert atmosphere . This level of detail contrasts with less-sensitive analogs that may be specified for storage at 2-8°C or even room temperature. The requirement for an inert atmosphere is a key differentiator, as it indicates the compound's free amine group is susceptible to oxidation or reaction with atmospheric carbon dioxide. The datasheet also notes a purity of ≥98.0% . While a direct, published degradation half-life study for this specific compound was not found in the search, the explicit and stringent storage requirements serve as a proxy for its relative chemical lability compared to more stable, simple alkyl amines .

Chemical Stability Storage Conditions Quality Control

Primary Application Scenarios for Tert-butyl 9-aminononanoate (CAS 134857-22-0) Driven by Quantitative Evidence


Synthesis of VHL-Recruiting PROTACs for Oncology and Inflammation Research

This is the most strongly evidence-backed application. The compound is used as a key building block to synthesize PROTACs that recruit the VHL E3 ligase. The evidence shows it was successfully used in the synthesis of PROTAC sEH-degrader-1, a potent degrader of soluble epoxide hydrolase with an IC50 of 3.8 nM . This validates its utility in creating effective degrader molecules for targets relevant to cancer and inflammation .

Controlled Synthesis of Complex Heterobifunctional Molecules

The orthogonal reactivity of tert-butyl 9-aminononanoate makes it ideal for the stepwise construction of complex molecules. The free amine can be selectively coupled to an E3 ligase ligand, while the tert-butyl ester protects the carboxylic acid . This prevents unwanted side-reactions, ensuring a higher yield and purity of the intermediate. This controlled approach is essential for generating high-quality PROTACs for structure-activity relationship (SAR) studies .

Investigating Linker Structure-Activity Relationships (SAR)

The specific C9 alkyl chain length is a key design parameter. This compound serves as a benchmark for exploring the impact of hydrophobic linker length on PROTAC activity. It can be compared against analogs with shorter (e.g., C6) or longer chains to determine the optimal spatial geometry for inducing efficient target degradation, as evidenced by its role in sEH-degrader-1 which utilizes this exact linker .

Research Requiring a Protected, Long-Chain Amino Acid Building Block

Beyond PROTACs, this compound is a valuable synthon for any research requiring a 9-aminononanoate moiety with orthogonal protection. This includes the synthesis of peptide conjugates, specialized polymers, or surface coatings where a long, hydrophobic spacer is needed. The tert-butyl ester can be removed under mild acidic conditions to reveal the free carboxylic acid for subsequent conjugation steps .

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